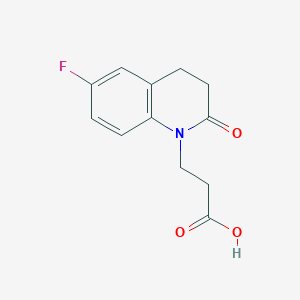
3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
Descripción general
Descripción
3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid (CAS No. 1155516-10-1) is a derivative of tetrahydroquinoline known for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₂FNO₃
- Molecular Weight : 237.23 g/mol
- CAS Number : 1155516-10-1
The structure of the compound features a tetrahydroquinoline core with a fluoro substituent and a propanoic acid moiety, which may influence its biological properties.
Anticancer Properties
Research indicates that compounds related to tetrahydroquinoline exhibit significant anticancer activity. A study assessing various derivatives found that certain tetrahydroquinoline compounds demonstrated selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| This compound | HCT116 | TBD | Cell cycle arrest |
Note: TBD indicates that specific IC50 values are yet to be determined in current literature.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancerous cells.
Neuropharmacological Effects
Beyond anticancer activity, tetrahydroquinoline derivatives also show promise in neuropharmacology. They may act as modulators of neurotransmitter systems or possess neuroprotective properties.
Study on Kynurenine Pathway Modulation
One significant area of research involves the modulation of the kynurenine pathway, which is crucial in neurodegenerative diseases. Inhibition of enzymes involved in this pathway has been linked to neuroprotective effects . Compounds that modulate this pathway can potentially alleviate symptoms associated with disorders such as Huntington's disease.
Comparative Analysis with Other Compounds
In comparative studies, tetrahydroquinoline derivatives have been analyzed alongside other known anticancer agents like doxorubicin. The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline structure can enhance potency and selectivity against specific cancer types .
Propiedades
IUPAC Name |
3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-2-3-10-8(7-9)1-4-11(15)14(10)6-5-12(16)17/h2-3,7H,1,4-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSHPXNIUZXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















